Synthesis Yield: N-Propargylphthalimide Achieves 98% Isolated Yield, Outperforming N-Allylphthalimide and N-Benzylphthalimide
Under standard alkylation conditions (potassium phthalimide salt + propargyl bromide in DMF), N-propargylphthalimide is obtained in 98% isolated yield . In contrast, N-allylphthalimide synthesised via a one-pot protocol from phthalimide and allyl chloride reaches only 88.5% yield [1]. For N-benzylphthalimide, the highest reported conventional yield is 94% [2]. The 9.5 percentage-point advantage over N-allylphthalimide and 4 percentage-point advantage over N-benzylphthalimide reduce material costs and simplify purification at scale.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 98% (2.94 g from 8.4 mmol scale) |
| Comparator Or Baseline | N-Allylphthalimide: 88.5%; N-Benzylphthalimide: 94% |
| Quantified Difference | +9.5 percentage points vs N-allyl; +4 percentage points vs N-benzyl |
| Conditions | Alkylation of potassium phthalimide with propargyl bromide (DMF, reflux 5 h); comparator conditions: allyl chloride/DMF or benzylamine/toluene |
Why This Matters
Procurement teams selecting N-propargylphthalimide benefit from the highest reported simple-alkylation yield among common N-substituted phthalimide building blocks, translating to lower cost per gram of isolated product.
- [1] Chinese Journal of Synthetic Chemistry: 'One-pot synthesis of N-allylphthalimide' – yield 88.5%. View Source
- [2] MDPI Materials: 'Synthesis of N-benzylphthalimide under microwave irradiation' – highest yield 94% in 420 s. View Source
